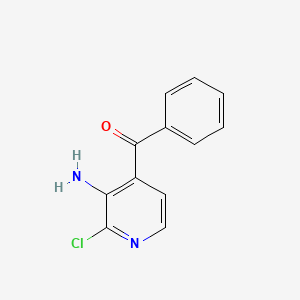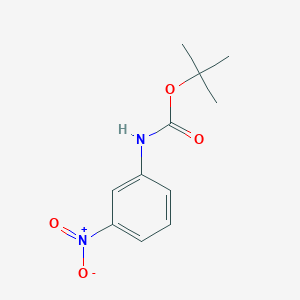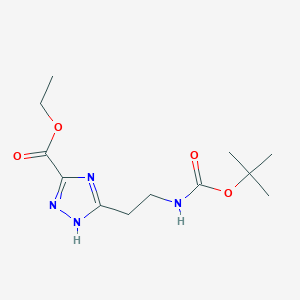
2-(3-Methoxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .Scientific Research Applications
Catalysis in Organic Synthesis
2-(3-Methoxybenzoyl)pyridine: is utilized in organic synthesis as a catalyst. It facilitates the formation of pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals . These derivatives exhibit a wide range of biological activities, such as anti-inflammatory and antimicrobial properties.
Antifungal Applications
This compound has been incorporated into the design of novel benzoylcarbamates with a pyridine moiety, showing significant antifungal activity . These compounds are particularly effective against plant pathogenic fungi, contributing to the development of new fungicides.
Medicinal Chemistry
In medicinal chemistry, 2-(3-Methoxybenzoyl)pyridine plays a role in the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease . The pyridine scaffold is instrumental in creating bioactive molecules for various therapeutic applications.
Material Science
The compound is used in material science to modify properties like polarity and reactivity of materials . Its inclusion in polymers and coatings can enhance the material’s stability and performance.
Agricultural Chemistry
2-(3-Methoxybenzoyl)pyridine: is a key intermediate in the synthesis of agrochemicals . It helps in creating compounds that protect crops from pests and diseases, thereby improving agricultural productivity.
Analytical Chemistry
In analytical chemistry, derivatives of 2-(3-Methoxybenzoyl)pyridine are employed as chemosensors . These sensors can detect specific ions or molecules, aiding in environmental monitoring and quality control processes.
Safety and Hazards
Future Directions
Mechanism of Action
- FGFR1 is a transmembrane receptor tyrosine kinase involved in cell growth, differentiation, and tissue repair .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDKZSACQCHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443077 |
Source


|
| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)pyridine | |
CAS RN |
55030-49-4 |
Source


|
| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)






![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)



![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

